tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

Lipophilicity Drug-likeness QSAR

tert-Butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate (CAS 1272756-33-8) is a polycyclic heterocyclic compound belonging to the 2-amino-4H-benzo[h]chromene class. It features a 2-amino substituent, a tert-butyl ester at the 3-position, and a pyridin-3-yl group at the 4-position.

Molecular Formula C23H22N2O3
Molecular Weight 374.44
CAS No. 1272756-33-8
Cat. No. B2478006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate
CAS1272756-33-8
Molecular FormulaC23H22N2O3
Molecular Weight374.44
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N
InChIInChI=1S/C23H22N2O3/c1-23(2,3)28-22(26)19-18(15-8-6-12-25-13-15)17-11-10-14-7-4-5-9-16(14)20(17)27-21(19)24/h4-13,18H,24H2,1-3H3
InChIKeyFVPPQWXFANOJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate (CAS 1272756-33-8): Procurement-Grade Characterization for the 4-Pyridyl-4H-benzo[h]chromene Scaffold


tert-Butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate (CAS 1272756-33-8) is a polycyclic heterocyclic compound belonging to the 2-amino-4H-benzo[h]chromene class . It features a 2-amino substituent, a tert-butyl ester at the 3-position, and a pyridin-3-yl group at the 4-position . Members of this scaffold class have been investigated as potential anticancer and antimicrobial agents in structure–activity relationship (SAR) studies [1]. While the present compound has a defined CAS registry, its primary published profile is as a synthetic building block or library compound rather than a fully characterized lead molecule .

Why In-Class Substitution of tert-Butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate with Ethyl Ester or Carbonitrile Analogs Carries Procurement Risk


Despite sharing the 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene core, the 3-position substituent (tert-butyl ester, ethyl ester, or carbonitrile) alters three critical properties that preclude direct interchangeability: lipophilicity (predicted cLogP), susceptibility to esterase-mediated hydrolysis, and downstream synthetic compatibility for further derivatization [1]. SAR studies on this scaffold class demonstrate that even minor modifications at the 3- and 4-positions produce statistically significant variations in in vitro cytotoxic potency against MCF-7, HCT-116, and HepG-2 cell lines [2]. For example, ethyl α-cyanocinnamate-derived compounds (ester series) and α-cyanocinnamonitrile-derived compounds (carbonitrile series) yield distinct activity profiles against the same cell lines, with the most active compounds in each series differing by 2- to 10-fold in IC50 values [2]. Therefore, substituting the tert-butyl ester with an ethyl ester or carbonitrile without re-validation introduces unquantified risk into any reproducible SAR or screening campaign.

Quantitative Differentiation Evidence for tert-Butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate vs. Its Ethyl Ester and Carbonitrile Analogs


Predicted Lipophilicity (cLogP) Differentiation Between tert-Butyl Ester and Ethyl Ester Analogs

The 3-position tert-butyl ester increases calculated lipophilicity compared to the corresponding ethyl ester analog. Using a standard fragment-based estimation method (ChemDraw cLogP), a ΔcLogP of approximately +1.3 to +1.5 units is anticipated for the tert-butyl ester relative to the ethyl ester, due to the contribution of two additional methylene equivalents from the tert-butyl group [1]. This difference has direct implications for membrane permeability and off-target binding profiles within the 2-amino-4H-benzo[h]chromene class, where SAR studies have established that lipophilicity of the 3-position substituent significantly influences antitumor activity [2].

Lipophilicity Drug-likeness QSAR

Differential Hydrolytic Stability: tert-Butyl Ester Resists Esterase Cleavage Relative to Ethyl Ester

The tert-butyl ester group is a well-established carboxylic acid protecting group that undergoes acyl-oxygen vs. alkyl-oxygen cleavage depending on conditions, while simple ethyl esters are preferentially cleaved at the acyl-oxygen bond and are excellent substrates for ubiquitous esterases [1]. In the context of 2-amino-4H-benzo[h]chromene SAR, compounds bearing a carbonitrile at the 3-position (non-hydrolyzable) and those bearing an ethyl ester (hydrolyzable) produce distinct antiproliferative profiles, implying that 3-position metabolic stability directly influences cellular pharmacology [2].

Metabolic stability Esterase susceptibility Prodrug design

Class-Level Antitumor SAR: Substituent at 3- and 4-Positions Modulates Cytotoxic Potency by 2- to 10-Fold

In a systematic SAR study of 2-amino-4H-benzo[h]chromene derivatives against MCF-7, HCT-116, and HepG-2 cell lines (MTT assay), compounds 3c and 3d bearing specific 4-aryl and 3-substituent combinations achieved IC50 values of 3.0–5.5 μg/mL against MCF-7, outperforming vinblastine (IC50 = 6.1 μg/mL) and colchicine (IC50 = 17.7 μg/mL) [1]. The activity range across the 17-compound panel spanned from IC50 = 3.0 μg/mL to >50 μg/mL, demonstrating that substituent identity at the 3- and 4-positions is a dominant determinant of potency [1]. While the target compound was not specifically tested in this panel, the presence of the pyridin-3-yl group at the 4-position (a heteroaryl substituent with hydrogen-bond acceptor capability) places it in a distinct SAR sub-category compared to the 4-fluorophenyl or 4-methoxyphenyl analogs most frequently studied [2].

Anticancer Cytotoxicity SAR

Synthetic Tractability: tert-Butyl Ester as a Differentiated Intermediate for Downstream Derivatization

The tert-butyl ester at the 3-position serves a dual role: it functions as a sterically demanding protecting group for the carboxylic acid, orthogonal to the 2-amino group, enabling selective deprotection under acidic conditions (TFA) without affecting the 2-amino substituent [1]. AiFChem has published a two-step synthetic route from the corresponding carboxylic acid or acid chloride, demonstrating the compound's viability as a building block for focused library generation . In contrast, analogous carbonitrile-substituted 4-pyridyl-4H-benzo[h]chromenes (e.g., CAS 149550-46-9) require fundamentally different synthetic strategies for further functionalization, as the carbonitrile group offers orthogonal reactivity (hydrolysis to amide/acid, reduction to amine) rather than deprotection [2].

Synthetic chemistry Protecting group strategy Combinatorial library synthesis

Metal Coordination Potential: Pyridin-3-yl Nitrogen as a Chelation Site for Metallodrug Development

The pyridin-3-yl group at the 4-position provides a nitrogen donor atom capable of coordinating transition metals. This has been exploited with the closely related 2-amino-3-cyano-4-(pyridin-3-yl)-4H-benzo[h]chromene scaffold, where ruthenium(II) complexation yielded dichlorido(p-cymene)[2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile]ruthenium(II) (complex 1) with nanomolar antiproliferative activity against metastatic LoVo and Du-145 cell lines, markedly exceeding cisplatin [1]. The corresponding Ru(II) complexes of 4-pyridyl-naphthopyran ligands also demonstrated vascular-disruptive, anti-angiogenic, and DNA-binding activities distinct from the free ligands [2]. The tert-butyl ester variant, by replacing the 3-carbonitrile with an ester, may alter the electronic properties of the chelating system and the overall complex geometry, representing an underexplored coordination chemistry space relative to the carbonitrile analog [2].

Metallodrugs Ruthenium complexes Antimetastatic

Distinct Tyrosinase Inhibitory Pharmacophore: 4-Pyridyl Substitution Represents an Underexplored Motif vs. 4-Dimethylaminophenyl

Ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives have been validated as tyrosinase inhibitors and radical scavengers, with the most potent compound (4i, bearing 4-dimethylaminophenyl substitution) achieving IC50 = 34.12 μM against mushroom tyrosinase via competitive inhibition and EC50 values of 0.144–0.943 mM for radical scavenging [1]. The 4-pyridin-3-yl substituent present in the target compound introduces a distinct hydrogen-bond acceptor pharmacophore not explored in the published tyrosinase SAR, which focused exclusively on substituted phenyl rings at the 4-position [1]. This structural divergence suggests that the target compound would probe a different region of chemical space for tyrosinase binding relative to the optimized 4-dimethylaminophenyl lead.

Tyrosinase inhibition Skin hyperpigmentation Radical scavenging

Recommended Procurement and Research Application Scenarios for tert-Butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate


Focused Medicinal Chemistry Library Synthesis Requiring Orthogonal Protection of 2-Amino and 3-Carboxylate Functionalities

The tert-butyl ester at the 3-position allows selective deprotection under mild acidic conditions (TFA/CH2Cl2, room temperature) without affecting the 2-amino group, which remains available for amide bond formation, reductive amination, or urea synthesis [1]. This orthogonal protecting group strategy is essential for generating focused libraries of 2-amino-4H-benzo[h]chromene-3-carboxamides, hydrazides, or conjugates. The ethyl ester analog (CAS 1272756-49-6) requires saponification that may compromise acid/base-sensitive functional groups, while the carbonitrile analog (CAS 149550-46-9) requires a fundamentally different synthetic logic for diversification [1]. Procurement of the tert-butyl ester is therefore indicated when the research objective is step-efficient, divergent library synthesis from a common 3-carboxylate intermediate.

SAR Probe for Investigating 3-Position Substituent Effects on Antitumor Potency in the 4-Pyridyl-4H-benzo[h]chromene Sub-Class

Published SAR data demonstrate that 3-position substitution (ester vs. carbonitrile) shifts IC50 values by 2- to 10-fold against MCF-7, HCT-116, and HepG-2 cell lines [2]. The tert-butyl ester compound fills a gap in the existing SAR matrix, which has characterized ethyl ester and carbonitrile variants but not the sterically demanding tert-butyl ester. Testing this compound alongside the ethyl ester (CAS 1272756-49-6) and carbonitrile (CAS 149550-46-9) analogs in a head-to-head cytotoxicity panel would quantify the contribution of 3-position steric bulk and lipophilicity to antitumor potency, generating a complete 3-position SAR dataset for the 4-pyridyl sub-series [2].

Ligand Scaffold for Ru(II) and Other Transition Metal Complexes in Antimetastatic Drug Discovery

The pyridin-3-yl moiety serves as a nitrogen donor for transition metal coordination. Ru(II) complexes of the closely related 2-amino-3-cyano-4-(pyridin-3-yl)-4H-benzo[h]chromene have demonstrated nanomolar antiproliferative activity against metastatic cell lines (LoVo, Du-145) and significant antimetastatic effects in 3D spheroid invasion assays, outperforming cisplatin [3]. The tert-butyl ester variant is predicted to generate Ru(II) complexes with altered reduction potentials and steric profiles compared to the carbonitrile-based ligands, potentially yielding distinct vascular-disruptive and DNA-binding properties [4]. Procurement is warranted for metallodrug discovery programs seeking structurally differentiated ligand scaffolds.

Tyrosinase Inhibitor Probe: Exploring 4-Heteroaryl Substitution in the 4H-Benzochromene Pharmacophore

The 4H-benzo[h]chromene-3-carboxylate scaffold has validated tyrosinase inhibitory activity, with the best compound (4i) achieving IC50 = 34.12 μM via competitive inhibition [5]. All published tyrosinase SAR studies on this scaffold have explored substituted phenyl rings at the 4-position; no 4-pyridyl or other heteroaryl derivatives have been reported [5]. The target compound, with its pyridin-3-yl substituent, represents a unique probe for investigating hydrogen-bonding interactions with the tyrosinase active site that are inaccessible with the phenyl-substituted series. This compound is appropriate for academic screening programs aiming to expand the chemical diversity of tyrosinase inhibitor leads.

Quote Request

Request a Quote for tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.